Bienvenue dans la boutique en ligne BenchChem!

N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Medicinal Chemistry Structure–Activity Relationship Scaffold Hopping

N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a synthetic heterocyclic small molecule (C₁₅H₁₃Cl₂N₃O, MW 322.19) built upon a 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide bicyclic core bearing a 2,4-dichlorophenylmethyl substituent on the amide nitrogen. The fused cyclopenta[c]pyridazine ring system and the 2,4-dichlorobenzyl motif jointly define this compound's structural identity and differentiate it from simpler pyridazine-3-carboxamide congeners.

Molecular Formula C15H13Cl2N3O
Molecular Weight 322.19
CAS No. 2415523-62-3
Cat. No. B2750293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide
CAS2415523-62-3
Molecular FormulaC15H13Cl2N3O
Molecular Weight322.19
Structural Identifiers
SMILESC1CC2=CC(=NN=C2C1)C(=O)NCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H13Cl2N3O/c16-11-5-4-10(12(17)7-11)8-18-15(21)14-6-9-2-1-3-13(9)19-20-14/h4-7H,1-3,8H2,(H,18,21)
InChIKeyCGZKOSYCYZQBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide (CAS 2415523-62-3): Procurement-Relevant Chemical Identity and Core Scaffold Profile


N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a synthetic heterocyclic small molecule (C₁₅H₁₃Cl₂N₃O, MW 322.19) built upon a 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide bicyclic core bearing a 2,4-dichlorophenylmethyl substituent on the amide nitrogen . The fused cyclopenta[c]pyridazine ring system and the 2,4-dichlorobenzyl motif jointly define this compound's structural identity and differentiate it from simpler pyridazine-3-carboxamide congeners. This compound is supplied exclusively as a research-grade chemical (purity ≥95%) and is cataloged under CM642482 . No biological activity has been recorded for this compound in ChEMBL 20, and it has not been detected in any clinical trial [1]. This absence of existing biological annotation positions the compound as an unexplored chemotype for de novo target screening and structure–activity relationship (SAR) exploration, rather than a pre-characterized tool molecule.

Why N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Compounds within the 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide family share a common bicyclic core but diverge critically at the N-substituent position, where even conservative halogen exchanges alter lipophilicity, hydrogen-bonding capacity, and steric bulk in ways that are predictable from medicinal chemistry principles but unvalidated by direct comparative biological data for this specific compound. The target compound bears a 2,4-dichlorobenzyl moiety, whereas the closest commercially available direct analog, N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide (CAS 2415629-84-2), substitutes bromine for chlorine at the 4-position with loss of the ortho-chloro substituent . Such a change is expected to reduce electron-withdrawing character, alter metabolic soft-spot profiles, and modify halogen-bonding potential—factors that can shift target engagement, selectivity, and pharmacokinetic behavior in unpredictable ways. Because no head-to-head biological comparison has been published for these two compounds, any assumption of functional interchangeability is unfounded; procurement decisions must be guided by the specific 2,4-dichlorobenzyl pharmacophore requirement of the intended screening cascade or synthetic route [1].

Quantitative Differentiation Evidence for N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide: Procurement-Relevant Metrics


Structural Uniqueness: The 2,4-Dichlorobenzyl Substituent Differentiates This Compound from All Other Commercially Available Cyclopenta[c]pyridazine-3-carboxamides

Among commercially listed 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamides, the target compound is the only entry bearing a 2,4-dichlorobenzyl N-substituent. The closest analog, N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide (CAS 2415629-84-2, MW 332.21), features a single para-bromo substituent with no ortho halogen. This structural divergence results in distinct electronic and steric properties: the 2,4-dichloro arrangement provides two electron-withdrawing groups, a larger dipole moment, and a different torsional profile for the benzyl-amide linkage compared to the 4-bromo analog . Furthermore, the 2,4-dichlorobenzyl motif is a privileged fragment in kinase inhibitor and GPCR ligand design, whereas the 4-bromobenzyl motif lacks comparable pharmacophore precedent in the pyridazine-3-carboxamide literature [1].

Medicinal Chemistry Structure–Activity Relationship Scaffold Hopping

Predicted Physicochemical Profile: logP and Drug-Likeness Parameters Support CNS-Penetrant Screening Potential vs. Higher-Polarity Analogs

Computationally predicted logP for the target compound is 3.73, positioning it within the CNS drug-like space (logP 2–5) and suggesting favorable passive membrane permeability [1]. In contrast, N-[(4-sulfamoylphenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide, which bears a polar sulfonamide group, is anticipated to exhibit a significantly lower logP and higher TPSA, likely reducing blood–brain barrier penetration. The target compound's fraction of sp³-hybridized carbon atoms is 0.07, indicating a highly planar, aromatic structure that may favor π–π stacking interactions with target proteins, a feature shared with the core scaffold but modulated by the N-substituent [1]. While no experimental logP or permeability data are available for the target compound, the predicted logP of 3.73 provides a quantitative benchmark for formulation and assay design that is not available for many non-cataloged analogs.

ADME Prediction Drug-Likeness CNS Drug Discovery

Provenance and Purity: ≥95% Assay Specification with Clear Batch Traceability for Reproducible Screening

The target compound is supplied with a minimum purity specification of 95%+ as cataloged under CM642482 . This purity threshold meets the typical acceptance criterion for primary high-throughput screening (≥95%) and is comparable to the purity specifications of other research-grade cyclopenta[c]pyridazine-3-carboxamide analogs available through the same supply channel. No formal certificate of analysis with batch-specific purity values is publicly available for this compound, and no analytical characterization (NMR, HPLC, MS) has been published in the peer-reviewed literature. In contrast, well-characterized pyridazine-3-carboxamide tool compounds such as GW842166X (CB2 agonist) have full analytical disclosure in primary publications [1]. The absence of published analytical characterization for the target compound represents a procurable risk that researchers must mitigate through in-house quality control upon receipt.

Chemical Biology High-Throughput Screening Quality Control

Biological Annotation Gap: Zero Documented Target Engagement as a Differentiator for Novel Target Discovery vs. Pre-Characterized Tool Compounds

According to the ChEMBL 20 database, the target compound has no recorded biological activity against any target [1]. This stands in stark contrast to established pyridazine-3-carboxamide tool compounds such as those in the CB2 agonist series (e.g., compound 26: CB2 EC₅₀ = 3.665 ± 0.553 nM, selectivity index >2729 over CB1) [2], or the pyridazine amide Syk inhibitors with reported IC₅₀ values in the nanomolar range [3]. The complete absence of target annotation for the target compound means it carries no pre-existing intellectual property constraints tied to a specific mechanism of action, making it suitable for broad phenotypic screening and chemoproteomic target deconvolution campaigns. For researchers seeking to identify novel target-compound pairs rather than validate known biology, this data vacuum is a differentiating feature: it reduces the risk of rediscovering established pharmacology and may offer freedom-to-operate advantages in early-stage drug discovery [1].

Chemical Probes Target Identification Phenotypic Screening

Recommended Research and Industrial Application Scenarios for N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide Based on Available Evidence


Phenotypic Screening and Chemoproteomic Target Deconvolution

Given the complete absence of biological annotation for this compound in ChEMBL 20 and the lack of any published target engagement data [1], the compound is best deployed in unbiased phenotypic screening cascades (e.g., cell-painting assays, viability panels, or pathway-reporter assays) where novel mechanisms of action are sought. Its predicted logP of 3.73 and low TPSA (55.0 Ų) support passive cell permeability [2], making it suitable for intracellular target engagement. Following phenotypic hit identification, chemoproteomic approaches (e.g., thermal proteome profiling or affinity-based pull-down with a derivatized analog) can be used to identify the molecular target(s). The 2,4-dichlorobenzyl moiety provides a synthetic handle for future affinity-probe derivatization via nucleophilic aromatic substitution or transition-metal-catalyzed coupling at the chloro positions, a feature absent in non-halogenated analogs [3].

Kinase Inhibitor Scaffold-Hopping and Selectivity Profiling

The bicyclic cyclopenta[c]pyridazine-3-carboxamide core is structurally related to known kinase inhibitor scaffolds, including c-Met and ALK inhibitors described in patent literature [1]. The target compound's 2,4-dichlorobenzyl substituent offers a distinct vector for hinge-region or hydrophobic-back-pocket occupancy that is not explored in existing pyridazine-3-carboxamide kinase tool compounds. For industrial kinase inhibitor programs, this compound can be procured as a screening library member for broad kinase panel profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to identify novel kinase targets. The absence of pre-existing kinase activity data [2] means that any identified hits would represent de novo chemical matter with potential freedom-to-operate advantages, provided the hits are structurally distinguishable from prior art pyridazine-3-carboxamide kinase inhibitors.

GPCR Ligand Discovery Leveraging Pyridazine-3-Carboxamide Pharmacophore Precedence

The pyridazine-3-carboxamide chemotype has demonstrated high potency and selectivity as a CB2 cannabinoid receptor agonist scaffold (e.g., compound 26: EC₅₀ = 3.665 nM, CB2 selectivity index >2729) [1]. The target compound's cyclopenta[c]pyridazine core represents a fused-ring variant that introduces conformational rigidity compared to the monocyclic pyridazine-3-carboxamides characterized in published CB2 SAR. This increased rigidity may enhance target selectivity by reducing the entropic penalty of binding. Procurement of this compound is recommended for GPCR profiling panels (particularly class A GPCRs) to assess whether the cyclopenta[c] ring fusion yields a differentiated selectivity fingerprint versus the more flexible pyridazine-3-carboxamide analogs. The 2,4-dichlorobenzyl substituent, absent from all published CB2-active pyridazine-3-carboxamides, represents a novel chemical space for GPCR ligand optimization [1][2].

Synthetic Intermediate for Parallel Library Synthesis

As a building block with a carboxamide linkage and a 2,4-dichlorobenzyl group amenable to further derivatization, this compound can serve as a starting point for parallel amide library synthesis. The 2,4-dichloro substitution pattern enables orthogonal functionalization: the two chlorine atoms can participate in sequential Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing systematic exploration of the benzyl ring SAR [1]. The cyclopenta[c]pyridazine core, accessible via published synthetic routes involving malononitrile condensation with 1-(cyclopent-1-en-1-yl)pyrrolidine [2], provides a scaffold that is synthetically tractable for scale-up. For medicinal chemistry groups engaged in lead optimization, procuring this compound as a key intermediate enables rapid diversification of the N-benzyl vector while maintaining the bicyclic core constant, a strategy that is not feasible with analogs bearing non-halogenated benzyl groups.

Quote Request

Request a Quote for N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.